molecular formula C14H12O4 B577613 3'-Hydroxy-5'-methoxybiphenyl-3-carboxylic acid CAS No. 1215205-51-8

3'-Hydroxy-5'-methoxybiphenyl-3-carboxylic acid

Cat. No.: B577613
CAS No.: 1215205-51-8
M. Wt: 244.246
InChI Key: HBZVMOPBHNADOF-UHFFFAOYSA-N
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Description

3’-Hydroxy-5’-methoxybiphenyl-3-carboxylic acid: is an organic compound with the molecular formula C14H12O4. It is a biphenyl derivative, characterized by the presence of hydroxy and methoxy functional groups on the biphenyl structure, along with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Hydroxy-5’-methoxybiphenyl-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3’-Hydroxy-5’-methoxybiphenyl-3-carboxylic acid depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Hydroxy-5’-methoxybiphenyl-3-carboxylic acid is unique due to the presence of both hydroxy and methoxy groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications, from pharmaceuticals to organic electronics.

Properties

IUPAC Name

3-(3-hydroxy-5-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-13-7-11(6-12(15)8-13)9-3-2-4-10(5-9)14(16)17/h2-8,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZVMOPBHNADOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681812
Record name 3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-51-8
Record name 3′-Hydroxy-5′-methoxy[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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